molecular formula C14H15FN2O2 B6716412 Methyl 2-[(2-cyano-5-fluorophenyl)methyl-cyclopropylamino]acetate

Methyl 2-[(2-cyano-5-fluorophenyl)methyl-cyclopropylamino]acetate

Cat. No.: B6716412
M. Wt: 262.28 g/mol
InChI Key: DWCBJBISGNHGRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(2-cyano-5-fluorophenyl)methyl-cyclopropylamino]acetate is a synthetic organic compound with the molecular formula C13H13FN2O2 This compound is characterized by the presence of a cyano group, a fluorophenyl group, and a cyclopropylamino group attached to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-cyano-5-fluorophenyl)methyl-cyclopropylamino]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 2-cyano-5-fluorophenyl intermediate. This can be achieved through a nucleophilic aromatic substitution reaction where a fluorine atom is introduced into the aromatic ring.

    Cyclopropylation: The next step involves the introduction of the cyclopropyl group. This can be done using a cyclopropylamine reagent under basic conditions.

    Esterification: The final step is the esterification of the intermediate with methyl acetate in the presence of an acid catalyst to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-cyano-5-fluorophenyl)methyl-cyclopropylamino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Methyl 2-[(2-cyano-5-fluorophenyl)methyl-cyclopropylamino]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-[(2-cyano-5-fluorophenyl)methyl-cyclopropylamino]acetate exerts its effects involves interactions with specific molecular targets. The cyano group and fluorophenyl moiety can interact with enzymes or receptors, potentially inhibiting their activity. The cyclopropylamino group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2-cyano-4-fluorophenyl)methyl-cyclopropylamino]acetate
  • Methyl 2-[(2-cyano-5-chlorophenyl)methyl-cyclopropylamino]acetate
  • Methyl 2-[(2-cyano-5-bromophenyl)methyl-cyclopropylamino]acetate

Uniqueness

Methyl 2-[(2-cyano-5-fluorophenyl)methyl-cyclopropylamino]acetate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

IUPAC Name

methyl 2-[(2-cyano-5-fluorophenyl)methyl-cyclopropylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2/c1-19-14(18)9-17(13-4-5-13)8-11-6-12(15)3-2-10(11)7-16/h2-3,6,13H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCBJBISGNHGRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(CC1=C(C=CC(=C1)F)C#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.